

# Milsaperidone (Bysanti) discovery and development timeline

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## Compound of Interest

Compound Name: Milsaperidone

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An In-depth Technical Guide to the Discovery and Development of **Milsaperidone** (Bysanti)

This technical guide provides a comprehensive overview of the discovery and development timeline of **milsaperidone** (Bysanti), an atypical antipsychotic developed by Vanda Pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development.

## Introduction

**Milsaperidone**, also known by its developmental code name VHX-896 and the proposed brand name Bysanti™, is a novel atypical antipsychotic medication.<sup>[1]</sup> It is the active metabolite of iloperidone, another established antipsychotic.<sup>[1]</sup> Vanda Pharmaceuticals is developing **Milsaperidone** for the treatment of schizophrenia, bipolar I disorder, and as an adjunctive therapy for major depressive disorder (MDD).<sup>[1][2]</sup> A key aspect of its development is its demonstrated bioequivalence to iloperidone, which allows for leveraging existing clinical data.<sup>[1]</sup>

## Discovery and Development Timeline

The development of **milsaperidone** is intrinsically linked to its parent drug, iloperidone. Vanda Pharmaceuticals initiated a bioequivalence study of iloperidone and its active metabolite, **milsaperidone**, in 2021.<sup>[3]</sup> This marked a significant step in developing **milsaperidone** as a distinct therapeutic agent.

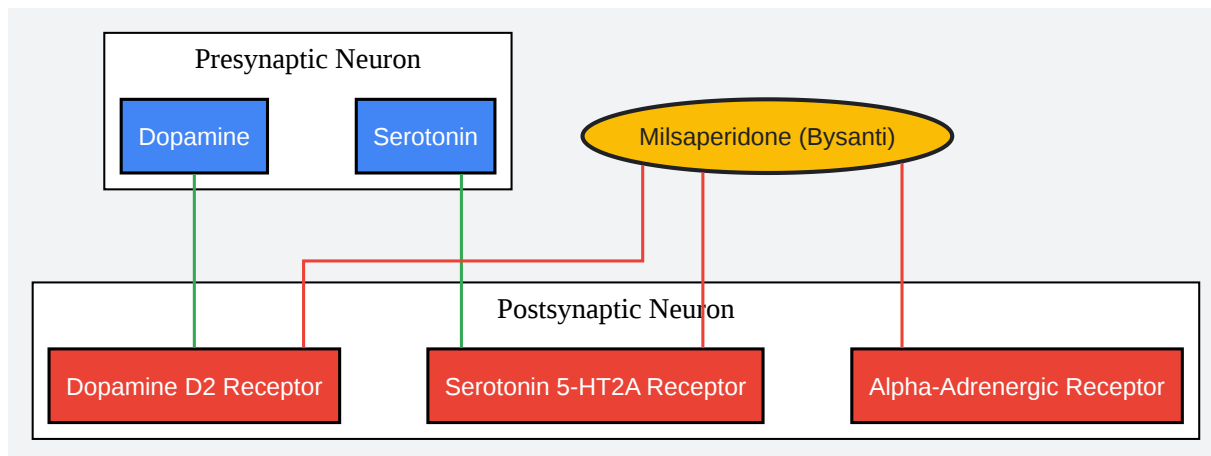
Key milestones in the development of **Milsaperidone** include:

- 2021: Vanda Pharmaceuticals initiated a bioequivalence study of Fanapt® (iloperidone) and **milsaperidone**.[\[3\]](#)
- Fourth Quarter 2024: A Phase III clinical study was initiated for **milsaperidone** as a once-daily adjunctive treatment for major depressive disorder (MDD).[\[4\]](#)[\[5\]](#)
- March 31, 2025: Vanda Pharmaceuticals submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for Bysanti™ for the treatment of acute bipolar I disorder and schizophrenia.[\[4\]](#)[\[5\]](#)
- May 2025: The FDA accepted the NDA for Bysanti™ for filing.[\[6\]](#)
- February 21, 2026: The FDA has set a Prescription Drug User Fee Act (PDUFA) target action date for its decision on the NDA for bipolar I disorder and schizophrenia.[\[1\]](#)[\[6\]](#)[\[7\]](#)
- 2026 (expected): Topline results from the ongoing Phase III study in MDD are anticipated.[\[1\]](#)[\[8\]](#)
- 2028 (expected): The Phase III clinical study for Bysanti as an adjunctive treatment for MDD is expected to be completed.[\[9\]](#)[\[10\]](#)

## Mechanism of Action and Signaling Pathways

**Milsaperidone** is an atypical antipsychotic that functions as an antagonist at multiple neurotransmitter receptors.[\[1\]](#) Its primary mechanism of action involves antagonism of dopamine D2 (DRD2) and serotonin 5-HT2A (HTR2A) receptors.[\[11\]](#)[\[12\]](#)[\[13\]](#) Additionally, it exhibits significant affinity for alpha-adrenergic receptors.[\[1\]](#)[\[9\]](#) When administered orally, **milsaperidone** rapidly interconverts to iloperidone.[\[6\]](#)[\[7\]](#)

The therapeutic effects of **milsaperidone** in treating psychiatric disorders are believed to result from the modulation of these signaling pathways in the brain.



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**Milsaperidone's** primary mechanism of action.

## Clinical Development Program

The clinical development of **milsaperidone** has focused on establishing its bioequivalence to iloperidone and evaluating its efficacy and safety in various psychiatric conditions.

## Bioequivalence Studies

Vanda Pharmaceuticals conducted studies to demonstrate the bioequivalence of **milsaperidone** and iloperidone at both low and high doses in single and multiple-dose administrations.[8][14] The results of these studies were scheduled to be presented in late May 2025 at the American Society of Clinical Psychopharmacology annual meeting.[14]

Table 1: Pharmacokinetic Parameters from a Multiple-Dose Bioequivalence Study[15]

Analyte	Parameter	Milsaperidone (Test)	Iloperidone (Reference)	Ratio (T/R) % (90% CI)
Iloperidone	Cmax (pg/mL)	28,889	30,365	95.14 (93.93–96.37)
AUC(0-12) (hrpg/mL)	253,310	265,887	95.27 (94.08–96.48)	
Tmax (hours)	3.5 (2.0 – 4.1)	3.5 (2.0 – 4.1)	N/A	
P88 (Milsaperidone)	Cmax (pg/mL)	24,840	25,610	97.00 (94.70–99.35)
AUC(0-12) (hrpg/mL)	186,633	200,856	92.92 (91.83–94.02)	
Tmax (hours)	2.0 (1.0 – 8.0)	2.0 (1.0 – 6.0)	N/A	

CI: Confidence Interval

## Phase III Study in Major Depressive Disorder (MDD)

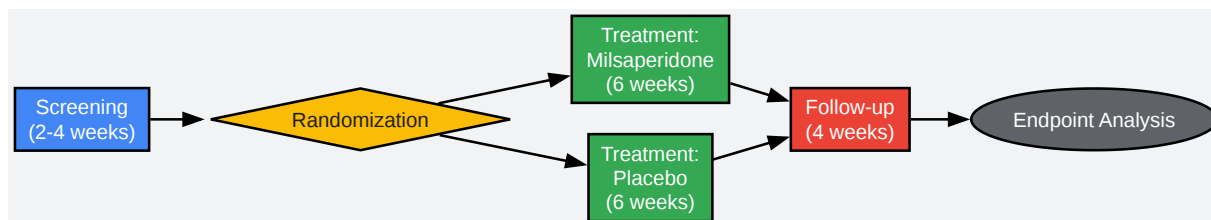
A pivotal Phase III clinical trial (NCT06830044) is underway to assess the efficacy and safety of **milsaperidone** as an adjunctive therapy in patients with MDD who have had an inadequate response to their current antidepressant treatment.[\[14\]](#)[\[16\]](#)[\[17\]](#)

Table 2: Overview of the Phase III MDD Study (NCT06830044)

Parameter	Details
Study Title	A Randomized, Double-Blind, Placebo-controlled Multicenter Study to Assess the Efficacy and Safety of Milsaperidone as Adjunctive Therapy in the Treatment of Patients With Major Depressive Disorder
Phase	3
Conditions	Major Depressive Disorder, Depression
Intervention	Milsaperidone, Placebo
Sponsor	Vanda Pharmaceuticals
Study Start Date	March 3, 2025
Primary Completion Date	March 2028 (Estimated)
Study Completion Date	March 2028 (Estimated)

#### Experimental Protocol Outline (Based on ClinicalTrials.gov information):

- Screening Phase (2-4 weeks): Participants are screened for eligibility based on inclusion and exclusion criteria.[\[16\]](#) This includes a diagnosis of MDD according to DSM-5-TR criteria and an inadequate response to current antidepressant therapy.[\[17\]](#)[\[18\]](#)
- Treatment Phase (6 weeks): Eligible participants are randomized to receive either **milsaperidone** or a placebo as an adjunct to their ongoing antidepressant treatment.[\[16\]](#)
- Follow-up Phase (4 weeks): Participants are monitored for safety and effectiveness after the treatment period.[\[16\]](#)



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Workflow of the Phase III MDD clinical trial.

## Regulatory Status

Vanda Pharmaceuticals submitted an NDA for Bysanti™ for the treatment of acute bipolar I disorder and schizophrenia on March 31, 2025.[4][5] The FDA accepted the NDA for filing in May 2025 and has set a PDUFA target action date of February 21, 2026.[6][7] The submission is supported by the extensive clinical data from the iloperidone development program, owing to the bioequivalence between the two compounds.[6][8]

## Future Directions

The unique physical and chemical properties of **milsaperidone** make it suitable for the development of long-acting injectable (LAI) formulations, which could improve treatment adherence in patients with chronic psychiatric conditions.[1][8] If approved, **milsaperidone** is expected to have five years of regulatory data exclusivity, with patent applications potentially extending market protection into the 2040s.[6][7]

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